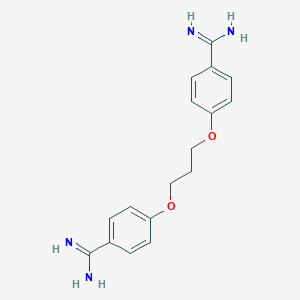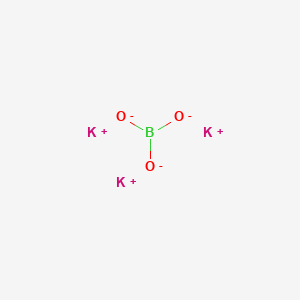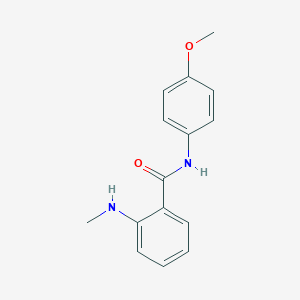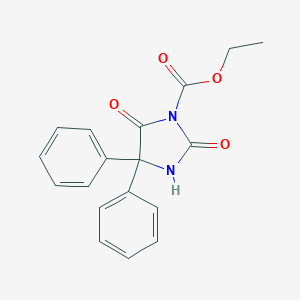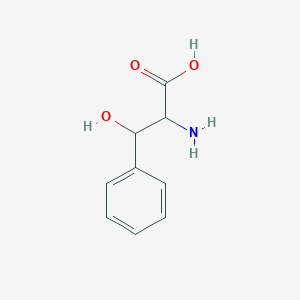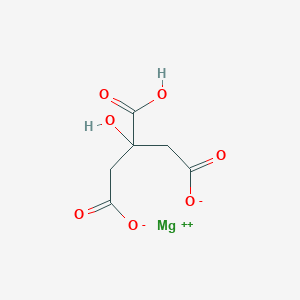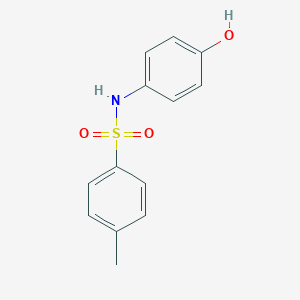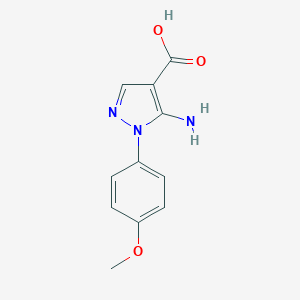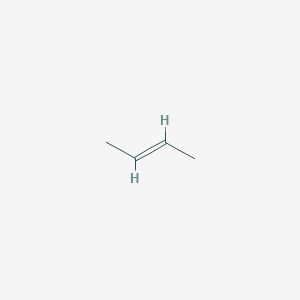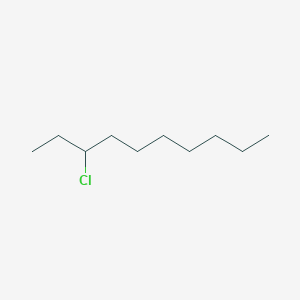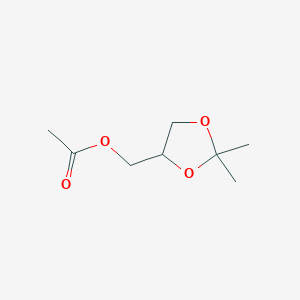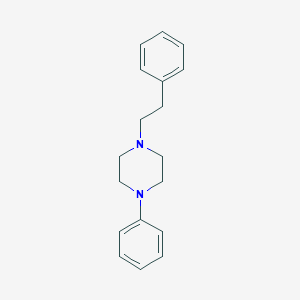
Piperazine, 1-phenethyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-phenethyl-4-phenyl- is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. Piperazine, 1-phenethyl-4-phenyl- has been used in a wide range of research studies due to its unique properties and effects on the body. In
Mécanisme D'action
The exact mechanism of action of piperazine, 1-phenethyl-4-phenyl- is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters, including dopamine and serotonin. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of piperazine, 1-phenethyl-4-phenyl-.
Effets Biochimiques Et Physiologiques
Piperazine, 1-phenethyl-4-phenyl- has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin levels, which can improve mood and reduce symptoms of depression and anxiety. Piperazine, 1-phenethyl-4-phenyl- has also been shown to have antioxidant properties, which can protect against oxidative stress and reduce the risk of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using piperazine, 1-phenethyl-4-phenyl- in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in research studies. Additionally, piperazine, 1-phenethyl-4-phenyl- has been shown to have a wide range of potential therapeutic effects, making it useful for exploring the mechanisms of action of various drugs.
However, there are also limitations to using piperazine, 1-phenethyl-4-phenyl- in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of studies. Additionally, piperazine, 1-phenethyl-4-phenyl- has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are many potential future directions for research involving piperazine, 1-phenethyl-4-phenyl-. One area of research could focus on exploring the mechanisms of action of piperazine, 1-phenethyl-4-phenyl- and how it affects neurotransmitter levels in the brain. Another area of research could focus on developing new drugs based on the structure of piperazine, 1-phenethyl-4-phenyl-. Additionally, more studies could be conducted to explore the safety and efficacy of piperazine, 1-phenethyl-4-phenyl- in humans.
Conclusion
Piperazine, 1-phenethyl-4-phenyl- is a chemical compound that has been used in a wide range of scientific research studies. It has potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and anxiety. Piperazine, 1-phenethyl-4-phenyl- has a well-established synthesis method and has been shown to have a wide range of potential therapeutic effects, making it useful for exploring the mechanisms of action of various drugs. However, more research is needed to fully understand the mechanisms of action of piperazine, 1-phenethyl-4-phenyl- and its safety and efficacy in humans.
Méthodes De Synthèse
Piperazine, 1-phenethyl-4-phenyl- can be synthesized through a multistep process involving the reaction of benzaldehyde with nitroethane, followed by reduction of the nitro group to an amine. The amine is then reacted with piperazine to produce piperazine, 1-phenethyl-4-phenyl-. This synthesis method has been well-established and is commonly used in scientific research.
Applications De Recherche Scientifique
Piperazine, 1-phenethyl-4-phenyl- has been used in a wide range of scientific research studies. It has been shown to have potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and anxiety. Piperazine, 1-phenethyl-4-phenyl- has also been used in studies exploring the mechanisms of action of various drugs and their effects on the body.
Propriétés
Numéro CAS |
1033-68-7 |
|---|---|
Nom du produit |
Piperazine, 1-phenethyl-4-phenyl- |
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-phenyl-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)11-12-19-13-15-20(16-14-19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clé InChI |
AMIUKHHHHJYBCP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
1033-68-7 |
Synonymes |
1-Phenethyl-4-phenylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



